Chemical structure and molecular weight of Tofacitinib citrate impurity 70
Chemical structure and molecular weight of Tofacitinib citrate impurity 70
An In-Depth Technical Guide to Tofacitinib Citrate Impurity 70
Foreword: Navigating the Ambiguities in Impurity Identification
In the landscape of pharmaceutical analysis, the precise identification of impurities is paramount for ensuring drug safety and efficacy. The case of "Tofacitinib citrate impurity 70" presents a compelling example of the challenges researchers can face. A survey of commercial suppliers and public databases reveals a significant inconsistency, with the same designation attributed to multiple, structurally distinct chemical entities.[1] For instance, molecular formulas ranging from C13H21N5 to C34H42N10O2 have been associated with this name.[1][2]
This guide, therefore, adopts a focused approach. We will concentrate on the chemical entity for which there is a clear, verifiable, and public-facing record in a major chemical database. Our analysis will center on the compound identified in PubChem (CID 67965294) and assigned CAS Number 1812890-23-5.[3] This entity is chemically defined as N-methyl-N-[(3R,4R)-4-methylpiperidin-3-yl]-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-amine.[3] It is crucial for researchers to verify the identity of any standard they procure with the specific CAS number and structure detailed herein to ensure the relevance of their analytical findings.
Core Chemical Identity of Tofacitinib Impurity 70
Tofacitinib Impurity 70, as identified by CAS No. 1812890-23-5, is a process-related impurity and potential degradant of Tofacitinib.[1] Structurally, it is a reduced form of the Tofacitinib core, specifically featuring a dihydrogenated pyrrolo[2,3-d]pyrimidine ring system. This seemingly minor modification can significantly alter the molecule's physicochemical properties, including its polarity and chromatographic behavior, making its separation and quantification a critical task in quality control.[4]
Key Chemical Descriptors
The fundamental properties of this impurity are summarized below, providing a clear reference for identification and characterization. All data is referenced from the PubChem database entry for compound 67965294.[3]
| Descriptor | Value | Source |
| IUPAC Name | N-methyl-N-[(3R,4R)-4-methylpiperidin-3-yl]-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-amine | Computed by Lexichem TK 2.7.0[3] |
| CAS Number | 1812890-23-5 | Depositor-Supplied[1][3] |
| Molecular Formula | C13H21N5 | Computed by PubChem 2.1[3] |
| Molecular Weight | 247.34 g/mol | Computed by PubChem 2.1[3] |
| Monoisotopic Mass | 247.17970 Da | Computed by PubChem 2.1[3] |
| InChIKey | UIYKLGBHPZPMJQ-KOLCDFICSA-N | Computed by InChI 1.0.6[3] |
Potential Formation Pathways
Understanding the origin of an impurity is fundamental to controlling its presence in the final active pharmaceutical ingredient (API). For Tofacitinib Impurity 70, two primary pathways are plausible: as a process-related impurity from the synthetic route or as a degradation product.
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Process-Related Impurity: The hydrogenation of the pyrrolo[2,3-d]pyrimidine ring could occur if catalytic hydrogenation is used in a subsequent step of the Tofacitinib synthesis to remove protecting groups (e.g., a benzyl group). Over-reduction or non-specific catalyst activity could lead to the saturation of the pyrimidine ring, forming this dihydro impurity.
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Degradation Product: Tofacitinib could potentially undergo reduction under certain storage conditions, particularly in the presence of reducing agents or specific excipients in a formulated product, although this is generally less common than oxidative or hydrolytic degradation.[4]
The most direct synthetic route to this impurity would involve the reaction of 4-chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine with (3R,4R)-N,4-dimethylpiperidin-3-amine, a pathway analogous to the synthesis of Tofacitinib itself.
Analytical Methodology: Detection and Quantification
The cornerstone of impurity profiling is high-performance liquid chromatography (HPLC), prized for its high resolution and sensitivity.[1] For Tofacitinib and its impurities, a stability-indicating reverse-phase HPLC (RP-HPLC) method is the industry standard.[4]
The logic behind using RP-HPLC is based on polarity. Tofacitinib is a moderately polar molecule. Most of its process-related impurities, including the slightly more polar dihydro variant (Impurity 70), can be effectively separated on a non-polar stationary phase (like C18) using a polar mobile phase. A gradient elution, where the organic content of the mobile phase is increased over time, is typically employed to ensure that both early-eluting polar impurities and the later-eluting main API peak are resolved with good peak shape.[1][4]
General Analytical Workflow
The process of identifying and quantifying Impurity 70 follows a structured workflow, from initial sample handling to final data interpretation.
Caption: Analytical workflow for Tofacitinib Impurity 70.
Experimental Protocol: Stability-Indicating RP-HPLC Method
This protocol is a representative method synthesized from common practices for analyzing Tofacitinib and its related substances.[4][5][6] Laboratories must validate this method according to their specific equipment and regulatory requirements.
Objective: To separate, detect, and quantify Tofacitinib citrate impurity 70 in a drug substance sample.
1. Materials & Reagents:
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Tofacitinib Citrate API
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Tofacitinib Impurity 70 Reference Standard
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Potassium Dihydrogen Phosphate (KH2PO4), HPLC Grade
-
Acetonitrile (ACN), HPLC Grade
-
Orthophosphoric Acid (OPA)
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Water, HPLC Grade (e.g., Milli-Q)
2. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 20 mM Potassium Dihydrogen Phosphate buffer. Adjust pH to 3.0 with dilute OPA.
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection: UV at 210 nm[4]
-
Injection Volume: 10 µL
3. Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 90 | 10 |
| 40 | 40 | 60 |
| 45 | 40 | 60 |
| 50 | 90 | 10 |
| 60 | 90 | 10 |
4. Preparation of Solutions:
-
Diluent: Mobile Phase A / Mobile Phase B (80:20 v/v)
-
Standard Solution (for identification): Accurately weigh ~5 mg of Tofacitinib Impurity 70 Reference Standard into a 100 mL volumetric flask. Dissolve and dilute to volume with Diluent.
-
Test Solution: Accurately weigh ~50 mg of Tofacitinib Citrate API into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent.
5. Procedure:
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Inject the Diluent (blank) to ensure no system peaks interfere.
-
Inject the Standard Solution to determine the retention time (RT) of Impurity 70.
-
Inject the Test Solution.
-
Identify the Impurity 70 peak in the Test Solution chromatogram by comparing its retention time with that from the Standard Solution.
-
Calculate the amount of Impurity 70 using the area normalization method, assuming the response factor is close to 1.0 relative to the main peak. For precise quantification, a calibrated standard should be used.
Regulatory Context and Quality Impact
The control of impurities is not merely an analytical exercise; it is a regulatory mandate governed by bodies like the FDA and guided by the International Council for Harmonisation (ICH). According to ICH Q3A(R2) guidelines, impurities present above a certain threshold must be reported, identified, and qualified.
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Reporting Threshold: The level at which an impurity must be reported in a regulatory submission.
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Identification Threshold: The level at which the structure of an impurity must be confirmed.
-
Qualification Threshold: The level at which an impurity's biological safety must be established.
Furthermore, the potential for genotoxicity is a critical concern.[1] Impurities with structural alerts for mutagenicity are subject to much stricter controls, often guided by the "Threshold of Toxicological Concern" (TTC) concept outlined in ICH M7.[1] Characterized reference standards, such as that for Tofacitinib Impurity 70, are indispensable for validating analytical methods that can accurately quantify these substances at the required low levels, thereby ensuring the safety and quality of the final drug product.[1]
References
- Tofacitinib Citrate Impurity 70|Research Standard - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE_UIYDED33-SQcLhSpnsy1xVar3axLox_JmQNTHMgvfvbC5aH2vx__XSvI3X6wWVqU-2rqiOM4RYeKTKzfFog_NTpgrFMvdOEB36LdK0NoGLn9MkkbSGdYSasV_p2aA8R4PthU]
- Tofacitinib citrate impurity 70 | C13H21N5 | CID 67965294 - PubChem, NIH. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/67965294]
- Stability indicating HPLC method for the quantification of tofacitinib citrate and its related substances - Der Pharma Chemica. [URL: https://www.derpharmachemica.
- Tofacitinib Citrate-impurities - Pharmaffiliates. [URL: https://www.pharmaffiliates.
- Development And Validation Of Stability Indicating Rp-Hplc Method For The Quantification Of Amine Impurity In Tofacitinib Tablet. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFGkiAN13zGSEw8INbhE7no82jf8XSmCfVVt6GgJbZTA0enmzxU08kN5kAR7vyYg4RBwbfF1OtFPlTny-shqlEqXtNql94XwGkvCSjOgDB2oa6tBvjwldyHytEF2xJF1GWNHLbz3trUn0fssOw312DYANCggm0COP4DnbwQlMDQODuusw==]
- Method for detecting and analyzing impurities in tofacitinib citrate - Google Patents. [URL: https://patents.google.
- Methods for the Analysis of Tofacitinib Oral Solution - USP's Emerging Standards. [URL: https://www.usp.org/sites/default/files/usp/document/our-work/small-molecules/tofacitinib-oral-solution-methods.pdf]
- TOFACITINIB CITRATE - precisionFDA. [URL: https://precision.fda.gov/files/f-1004-9442]
- Tofacitinib Impurity 70 - The Pure Chem. [URL: https://thepurechem.com/product/tofacitinib-impurity-70/]
- Tofacitinib Impurities - SynZeal. [URL: https://www.synzeal.com/tofacitinib-impurities]
- Preparation method of tofacitinib impurity - Google Patents. [URL: https://patents.google.
- Tofacitinib Citrate | CAS No- 540737-29-9 | Simson Pharma Limited. [URL: https://www.simsonpharma.
- Tofacitinib citrate impurity and preparation method and application thereof - Google Patents. [URL: https://patents.google.
Sources
- 1. Tofacitinib Citrate Impurity 70|Research Standard [benchchem.com]
- 2. thepurechem.com [thepurechem.com]
- 3. Tofacitinib citrate impurity 70 | C13H21N5 | CID 67965294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. derpharmachemica.com [derpharmachemica.com]
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- 6. emergingstandards.usp.org [emergingstandards.usp.org]
